6-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-9H-purine
Description
Properties
IUPAC Name |
2-ethyl-5-[1-(7H-purin-6-yl)piperidin-4-yl]-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N7S/c1-2-10-19-20-14(22-10)9-3-5-21(6-4-9)13-11-12(16-7-15-11)17-8-18-13/h7-9H,2-6H2,1H3,(H,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUJUVZHUQPFRPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)C2CCN(CC2)C3=NC=NC4=C3NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
5-Ethyl-1,3,4-Thiadiazole Ring Formation
The 1,3,4-thiadiazole moiety is typically constructed via cyclization of thioamides or hydrazinecarbothioamides. A widely employed method involves treating a thioamide precursor with dehydrating agents under acidic or basic conditions. For example, in the synthesis of analogous thiadiazolo-pyrimidinones, cyclization of hydrazinecarbothioamides using H₂SO₄ or NaOH yields the thiadiazole ring in yields exceeding 80%.
Example Protocol (Adapted from):
-
Thioamide Preparation: React 5-ethylthioamide with propionitrile in the presence of n-BuLi, followed by acidic quench.
-
Cyclization: Treat the intermediate with H₂S and H₂SO₄ to form the 1,3,4-thiadiazole core.
This method ensures regioselectivity at the 2-position of the thiadiazole, critical for subsequent piperidine coupling.
Piperidine Substitution at the Thiadiazole 2-Position
Introducing the piperidine ring to the thiadiazole requires nucleophilic aromatic substitution or transition metal-catalyzed coupling. In a study on thiadiazolo-pyrimidinones, piperidine derivatives were attached via alkylation using KI in acetonitrile, achieving 79% yield.
Key Considerations:
-
Activation: The thiadiazole’s 2-position is electrophilic, enabling displacement of leaving groups (e.g., chloride) by piperidine.
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Solvent Optimization: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates.
Purine Functionalization
6-Position Substitution on the Purine Core
The purine scaffold is functionalized at the 6-position through nucleophilic substitution. Chloropurine derivatives are common intermediates, as the C6 chloride is highly reactive toward amines.
Protocol (Hypothetical):
-
Intermediate Synthesis: Generate 6-chloro-9H-purine via chlorination of hypoxanthine or direct synthesis from pyrimidine precursors.
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Coupling Reaction: React 6-chloro-9H-purine with 4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine in the presence of a base (e.g., K₂CO₃) and a polar solvent (e.g., DMSO).
Integrated Synthetic Route
A plausible multi-step synthesis for the target compound is outlined below:
Analytical and Optimization Challenges
Regioselectivity in Thiadiazole Formation
Unwanted regioisomers may form during cyclization if reaction conditions are suboptimal. Source highlights that using ionic liquids as catalysts improves selectivity for 1,3,4-thiadiazoles over 1,2,4-isomers, achieving >90% regiopurity.
Purification of Hydrophobic Intermediates
The piperidine-thiadiazole intermediate’s hydrophobicity complicates isolation. Gradient column chromatography (hexane/EtOAc) or recrystallization from ethanol/water mixtures are effective.
Comparative Methodologies
Chemical Reactions Analysis
Types of Reactions
6-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-9H-purine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
6-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-9H-purine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-9H-purine involves its interaction with specific molecular targets. The thiadiazole moiety allows the compound to cross cellular membranes and interact with enzymes and receptors within the cell . This interaction can inhibit the activity of enzymes involved in critical cellular processes, such as DNA replication and repair, leading to the suppression of cancer cell growth .
Comparison with Similar Compounds
Analysis :
- Thiadiazole vs. Acyl Groups : The 5-ethyl-thiadiazole substituent in the target compound may enhance π-π stacking interactions in biological systems compared to acylated analogs like 34 or 37 , which exhibit higher synthetic yields (79% and 68%, respectively) .
- Thermal Stability : Compounds with bulkier substituents (e.g., 37 ) show lower melting points (71–72°C), suggesting reduced crystallinity compared to the target compound’s likely rigid thiadiazole-piperidine system.
Purine Core Modifications
Variations in the purine scaffold’s substitution pattern significantly influence pharmacological profiles:
Analysis :
- Electron-Withdrawing Groups: Dichlorophenyl-substituted purines (e.g., 33) are tailored for cannabinoid receptor modulation, whereas the target compound’s unsubstituted purine core may favor interactions with adenosine receptors .
- Synthetic Complexity : Triazolyl derivatives like 9e require multi-step synthesis (e.g., Cu-catalyzed azide-alkyne cycloaddition) but achieve moderate yields (29%), contrasting with the target compound’s simpler piperidine-thiadiazole linkage .
Pharmacological Potential and Purity
While pharmacological data for the target compound are absent, analogs in the evidence highlight trends:
- HPLC Purity : Most analogs (e.g., 34 , 37 ) exhibit >95% purity, critical for preclinical studies . The target compound’s purity is likely comparable if synthesized under similar protocols.
- Bioactivity Clues : Thiadiazole-containing compounds often exhibit kinase inhibition or antimicrobial activity, suggesting the target compound may share these properties .
Biological Activity
6-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-9H-purine, identified by CAS number 2549054-65-9, is a synthetic compound with a unique structure that combines a purine base with a thiadiazole and piperidine moiety. This compound has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and anticancer effects.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 315.40 g/mol. Its structural features suggest that it may interact with various biological targets, making it a candidate for therapeutic applications.
| Property | Value |
|---|---|
| CAS Number | 2549054-65-9 |
| Molecular Formula | C₁₄H₁₇N₇S |
| Molecular Weight | 315.40 g/mol |
Anti-inflammatory Activity
Research into the anti-inflammatory potential of thiadiazole derivatives indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. A study highlighted the evaluation of various thiadiazole derivatives using in vitro assays such as erythrocyte membrane stabilization and proteinase enzyme inhibition. The results showed promising anti-inflammatory activity, suggesting that the compound may function through similar mechanisms .
Key Findings:
- In vitro assays demonstrated up to 76.91% inhibition in proteinase activity at concentrations of 100 ppm.
- In vivo studies using carrageenan-induced paw edema models showed a reduction in inflammation by 50.05% at lower doses (100 mg/kg) and 68.76% at higher doses (200 mg/kg) after 24 hours .
Anticancer Activity
The anticancer properties of derivatives containing the thiadiazole ring have been extensively studied. Compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines.
Case Studies:
- A review on cytotoxic properties of thiadiazole derivatives reported GI50 values ranging from 0.74 to 10.0 μg/mL against human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cell lines .
- Specific derivatives exhibited IC50 values indicating effective inhibition of tumor growth in multiple cell lines, including prostate cancer cells (PC3) where growth inhibition reached 89.2% at concentrations of 10 μM/mL .
The mechanisms underlying the biological activity of this compound likely involve:
- Inhibition of Pro-inflammatory Cytokines: Similar compounds have been shown to modulate cytokine release, reducing inflammation.
- Induction of Apoptosis in Cancer Cells: Thiadiazole derivatives often induce apoptosis through mitochondrial pathways and caspase activation, leading to cell death in malignant cells .
Q & A
Q. What safety protocols are critical when handling intermediates with nitro or thiol groups?
- Answer :
- Nitro Compounds : Store in flame-proof cabinets; avoid contact with reducing agents (risk of explosion).
- Thiols : Use fume hoods and chelating agents (e.g., EDTA) to prevent oxidation to disulfides.
- PPE : Wear nitrile gloves and safety goggles; avoid latex due to solvent permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
